molecular formula C20H13Cl2N3O B2965655 N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide CAS No. 477493-08-6

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide

Cat. No. B2965655
CAS RN: 477493-08-6
M. Wt: 382.24
InChI Key: XILOWMBGNMUXMG-UHFFFAOYSA-N
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Description

“N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide” is a benzimidazole derivative. Benzimidazole derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . This particular compound is a part of a series of N-[3-(benzimidazol-2-yl-amino)phenyl]amine derivatives, which have been studied for their cytotoxicity .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents . In the case of N-[3-(benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide, the specific synthesis process is not detailed in the available literature.


Molecular Structure Analysis

Benzimidazole derivatives are planar molecules. The benzimidazole core is usually planar and the molecules are often stabilized by π-π interactions and hydrogen bonds . The specific molecular structure of “N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide” is not detailed in the available literature.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Fuchigami and Odo (1977) explored the preparative studies on N-benzimidoylsulfilimines, showcasing the chemical reactivity of N-halogen compounds, which are closely related to the chemical family of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide. These studies highlight the potential of such compounds in organic synthesis and the formation of complex organic structures (Fuchigami & Odo, 1977).

Pharmacological Applications

  • A series of novel benzimidazoles derived from the indole structure was synthesized and evaluated for their potential as selective neuropeptide Y (NPY) Y1 receptor antagonists, indicating the relevance of benzimidazole derivatives in developing anti-obesity drugs (Zarrinmayeh et al., 1998).
  • Salahuddin, Shaharyar, and Mazumder (2017) discussed the significance of benzimidazole and its derivatives in pharmaceuticals, showing their versatility as therapeutic agents in treating various conditions such as cancer, inflammation, and infections, further emphasizing the chemical's role in medicinal chemistry (Salahuddin, Shaharyar, & Mazumder, 2017).

Antimicrobial and Antifungal Activities

  • Desai, Bhavsar, and Baldaniya (2009) reported the synthesis and antimicrobial activity of imidazolinone derivatives, which share a structural resemblance with benzimidazole compounds, showcasing the potential of these compounds in developing new antimicrobial agents (Desai, Bhavsar, & Baldaniya, 2009).

Herbicide Development

  • Viste, Cirovetti, and Horrom (1970) presented N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as a representative of a new group of herbicidally active benzamides, suggesting the use of such compounds in agricultural applications (Viste, Cirovetti, & Horrom, 1970).

Anticancer Research

  • Paul et al. (2015) explored the synthesis, DNA binding, cellular DNA lesion, and cytotoxicity of new benzimidazole-based Schiff base copper(II) complexes, indicating the role of benzimidazole derivatives in the development of anticancer therapies (Paul et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide is the protein p97 . This protein plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis .

Mode of Action

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide interacts with its target, p97, by forming a covalent bond with the C522 residue of the protein . This interaction inhibits the function of p97, leading to changes in cellular processes that depend on this protein .

Biochemical Pathways

The inhibition of p97 affects multiple biochemical pathways. As p97 is involved in protein degradation, its inhibition can lead to the accumulation of misfolded proteins, affecting the protein quality control system of the cell .

Pharmacokinetics

Benzimidazole derivatives, in general, have been found to have good bioavailability

Result of Action

The inhibition of p97 by N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide can lead to significant cellular effects. For instance, it has been shown to exert cell cycle arrest at the G2/M phase and enhance apoptosis in K-562 leukemia cancer cells .

Action Environment

The action, efficacy, and stability of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide can be influenced by various environmental factors. For example, it has been used as an n-type dopant in organic and printed electronics, suggesting that it is stable and effective in these environments .

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-13-8-9-15(16(22)11-13)20(26)23-14-5-3-4-12(10-14)19-24-17-6-1-2-7-18(17)25-19/h1-11H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILOWMBGNMUXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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